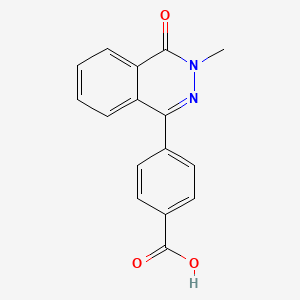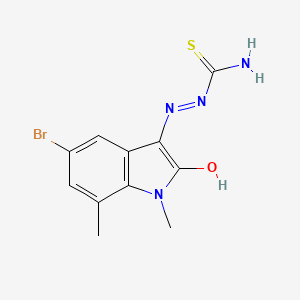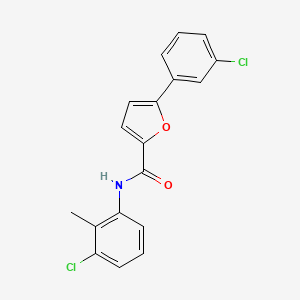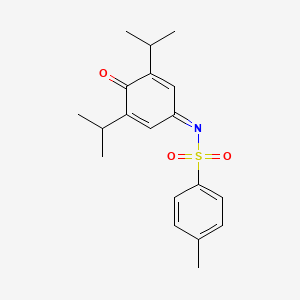![molecular formula C16H21NO2 B5810053 N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B5810053.png)
N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclopropanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is synthesized using specific methods and has shown promising results in scientific research studies.
Mécanisme D'action
The mechanism of action of N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclopropanecarboxamide is not fully understood. However, it is believed that this compound acts as an inhibitor of specific enzymes and proteins that are involved in various cellular processes. This inhibition leads to the disruption of these processes and ultimately results in the death of cancer cells or the prevention of disease progression.
Biochemical and Physiological Effects:
N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclopropanecarboxamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation in the body. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclopropanecarboxamide in lab experiments include its high potency and selectivity, its ability to target specific enzymes and proteins, and its potential for the development of new drugs. However, there are some limitations associated with the use of this compound in lab experiments. These include its high cost, the need for specialized equipment and expertise for its synthesis, and the potential for toxicity and side effects.
Orientations Futures
There are many future directions for the study of N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclopropanecarboxamide. Some of these include:
1. Further studies to elucidate the mechanism of action of this compound and its potential targets for drug development.
2. Exploration of the use of this compound in the treatment of other diseases such as autoimmune disorders and infectious diseases.
3. Development of more efficient and cost-effective methods for the synthesis of this compound.
4. Investigation of the potential side effects and toxicity of this compound in order to ensure its safety for use in humans.
Conclusion:
In conclusion, N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclopropanecarboxamide is a chemical compound that has shown promising results in scientific research studies. It has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Further research is needed to fully understand the mechanism of action of this compound and its potential for the development of new drugs.
Méthodes De Synthèse
The synthesis of N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclopropanecarboxamide involves the reaction of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclopropanecarboxamide has been extensively studied for its potential applications in scientific research. This compound has shown promising results in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been used as a lead compound for the development of new drugs and has shown activity against various diseases such as cancer and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-15(13-6-7-13)17-12-16(8-10-19-11-9-16)14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITNEZGRFYPPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B5809982.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide](/img/structure/B5809992.png)


![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B5810007.png)




![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5810054.png)

